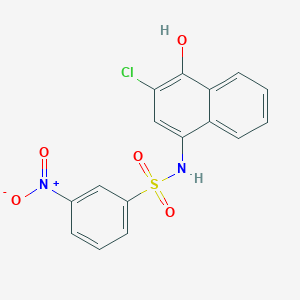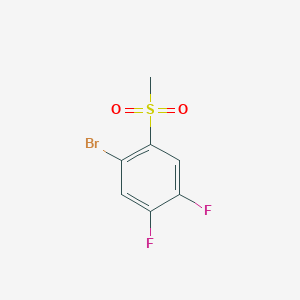
7-Bromo-2,4,8-trichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4,8-trichloroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C8H2BrCl3N2, and it has a molecular weight of 312.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,8-trichloroquinazoline typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the bromination and chlorination of quinazoline derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, ensuring high yields and purity. The reactions are typically carried out in inert atmospheres and at controlled temperatures to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2,4,8-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines .
Aplicaciones Científicas De Investigación
7-Bromo-2,4,8-trichloroquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of optoelectronic materials and sensors
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4,8-trichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 7-Bromo-2,4,6-trichloroquinazoline
- 8-Bromo-2,4-dichloroquinazoline
Comparison: Compared to similar compounds, 7-Bromo-2,4,8-trichloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of bromine and chlorine atoms at specific positions can enhance its antimicrobial properties compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C8H2BrCl3N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
7-bromo-2,4,8-trichloroquinazoline |
InChI |
InChI=1S/C8H2BrCl3N2/c9-4-2-1-3-6(5(4)10)13-8(12)14-7(3)11/h1-2H |
Clave InChI |
ZEHBTASLZKBUPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

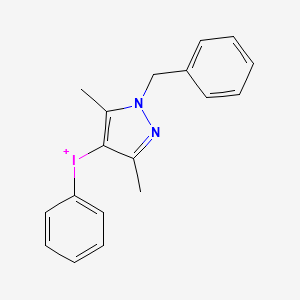

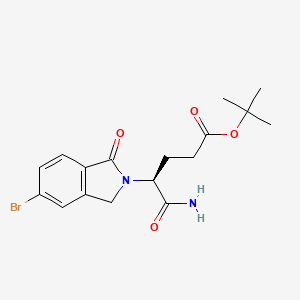
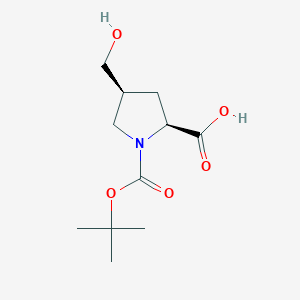
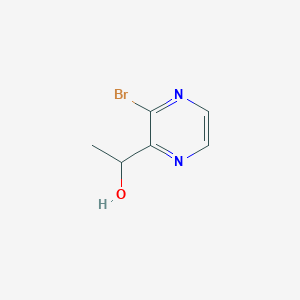
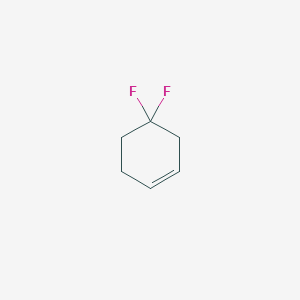
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
